molecular formula C11H11ClO4 B13509680 Methyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate

Methyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate

Cat. No.: B13509680
M. Wt: 242.65 g/mol
InChI Key: YDRLKERBTWQAQN-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate is an organic compound with a complex structure that includes a chloro and methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of cellular pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxyphenyl isocyanate
  • 3-Chloro-4-methylphenyl isocyanate
  • 3-Chloro-4-methoxyacetophenone

Uniqueness

Methyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both chloro and methoxy substituents on the phenyl ring further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

methyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C11H11ClO4/c1-15-10-4-3-7(5-8(10)12)9(13)6-11(14)16-2/h3-5H,6H2,1-2H3

InChI Key

YDRLKERBTWQAQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC(=O)OC)Cl

Origin of Product

United States

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